![molecular formula C14H9NO4S B1308167 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde CAS No. 132636-66-9](/img/structure/B1308167.png)

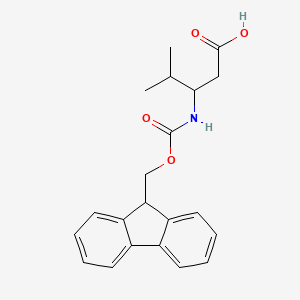

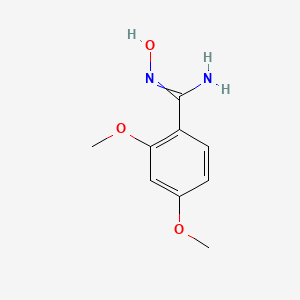

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde, also known as 4-BT, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 134-136°C and a boiling point of 486-488°C. 4-BT is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a building block in the synthesis of other compounds. It is also used in biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Synthesis and Biological Activity

A novel series of compounds starting from ultrasonic mediated N-alkylation of sodium saccharin, including derivatives of benzisothiazol, have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds show potential in the development of new antibacterial agents and antioxidants, leveraging the structural backbone of benzisothiazol derivatives for their activities (Zia-ur-Rehman et al., 2009).

Antimicrobial and Antifungal Properties

Further research into benzisothiazol derivatives has been conducted, emphasizing their antimicrobial (both antibacterial and antifungal) properties. Microwave-assisted synthesis techniques have been utilized to produce these derivatives, showing that compounds with higher lipophilicity exhibit stronger antibacterial activities (Ahmad et al., 2011).

Antimycobacterial and Antitumor Activities

Compounds derived from benzisothiazol have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and for their antitumor activity against various cancer cell lines. Some derivatives have shown significant inhibitory activity and cytotoxicity, highlighting their potential in antimycobacterial and cancer treatments (Güzel & Salman, 2006).

Catalytic Applications

Research has also extended into the catalytic applications of benzisothiazol derivatives, exploring their role in condensations and transformations relevant to organic synthesis. These studies focus on developing new methods for synthesizing complex molecules, emphasizing the versatility of benzisothiazol-based catalysts (Deutsch et al., 2007).

特性

IUPAC Name |

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c16-9-10-5-7-11(8-6-10)19-14-12-3-1-2-4-13(12)20(17,18)15-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMJOFBRLNZVQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397454 |

Source

|

| Record name | 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132636-66-9 |

Source

|

| Record name | 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)